Cas no 2734-48-7 (3-(1H-Pyrazol-1-yl)alanine)

3-(1H-Pyrazol-1-yl)alanine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-propanoicacid, a-amino-, (aS)-
- (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID
- 3-(1-Pyrazolyl)-L-alanine
- (S)-2-AMINO-3-(1-PYRAZOLYL)PROPIONIC ACID
- 3-(1H-pyrazol-1-yl)-L-alanine
- L-3-PYRAZOL-1-YL-ALANINE
- AKOS006238829
- Q27101866
- 1H-Pyrazole-1-propanoic acid, alpha-amino-
- (2S)-2-amino-3-pyrazol-1-ylpropanoic acid
- alpha-Amino-1H-pyrazole-1-propanoic acid
- STR07162
- (S)-2-amino-3-(1H-pyrazol-1-yl)propanoicacid
- beta-Pyrazol-1-ylalanine
- C01162
- MFCD03791063
- (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid
- CHEBI:16357
- 3-(Pyrazol-1-yl)-L-alanine
- (S)-2-Amino-3-pyrazol-1-yl-propionicacid
- 3-(1-Pyrazolyl)-L-alanine, produced by Wacker Chemie AG, Burghausen, Germany, >=95.0% (HPLC)
- AC-6716
- PIGOPELHGLPKLL-YFKPBYRVSA-N
- CS-0199833
- (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid
- 3-?(1H-?Pyrazol-?1-?yl)?alanine
- beta-(Pyrazole-1-yl)-ala
- beta-(Pyrazole-1-yl)-L-alanine
- EN300-147192
- J-016747
- beta-(pyrazol-1-yl)-L-alanine
- SCHEMBL503649
- 2734-48-7
- 10162-27-3
- DB-006230
- (alphaS)-alpha-Amino-1H-pyrazole-1-propanoic Acid; L-beta-(1-Pyrazolyl)alanine;beta-(Pyrazol-1-yl)-L-alanine; beta-Pyrazolyl-L-alanine
- 3-(1H-Pyrazol-1-yl)alanine
-
- MDL: MFCD03791063
- インチ: InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1
- InChIKey: PIGOPELHGLPKLL-YFKPBYRVSA-N
- ほほえんだ: C1=CN(C[C@@H](C(=O)O)N)N=C1
計算された属性
- せいみつぶんしりょう: 155.06900
- どういたいしつりょう: 155.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -3.4
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.44g/cm3
- ふってん: 342.8ºC at 760mmHg
- フラッシュポイント: 161.1ºC
- 屈折率: 1.631
- PSA: 81.14000
- LogP: -0.00470
- ようかいせい: 未確定
3-(1H-Pyrazol-1-yl)alanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- WGKドイツ:3
- ちょぞうじょうけん:2-8 °C
3-(1H-Pyrazol-1-yl)alanine 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(1H-Pyrazol-1-yl)alanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-147192-0.05g |
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 0.05g |
$1008.0 | 2023-02-15 | ||
Enamine | EN300-147192-2.5g |
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 2.5g |
$2351.0 | 2023-02-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S923811-1g |
(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 95% | 1g |
¥1,745.10 | 2022-08-31 | |
TRC | P842245-500mg |
3-(1H-Pyrazol-1-yl)alanine |
2734-48-7 | 500mg |
$ 1409.00 | 2023-09-06 | ||
AstaTech | 51851-0.25/G |
L-3-PYRAZOL-1-YL-ALANINE |
2734-48-7 | 95% | 0.25g |
$202 | 2023-09-17 | |
Enamine | EN300-147192-10.0g |
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 10.0g |
$5159.0 | 2023-02-15 | ||
Enamine | EN300-147192-50mg |
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 50mg |
$539.0 | 2023-09-29 | ||
Alichem | A049005358-1g |
(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 97% | 1g |
$515.10 | 2023-09-02 | |
Alichem | A049005358-5g |
(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 97% | 5g |
$870.00 | 2023-09-02 | |
Enamine | EN300-147192-500mg |
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |
2734-48-7 | 500mg |
$616.0 | 2023-09-29 |
3-(1H-Pyrazol-1-yl)alanine 関連文献
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
3-(1H-Pyrazol-1-yl)alanineに関する追加情報
3-(1H-Pyrazol-1-yl)Alanine: An Insight into Its Structure, Properties, and Applications
3-(1H-Pyrazol-1-yl)alanine (CAS No. 2734-48-7) is a unique amino acid derivative that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its distinctive structure, which combines the properties of an amino acid with those of a pyrazole ring. In this article, we will delve into the chemical structure, physical and chemical properties, synthesis methods, and potential applications of 3-(1H-Pyrazol-1-yl)alanine.
Chemical Structure and Properties
3-(1H-Pyrazol-1-yl)alanine is a derivative of alanine, where the methyl group at the β-position is replaced by a 1H-pyrazole ring. The molecular formula of this compound is C8H10N4O2, and its molecular weight is 194.19 g/mol. The presence of the pyrazole ring imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The pyrazole ring is known for its aromaticity and ability to form hydrogen bonds, which can influence the solubility and reactivity of the compound. Additionally, the amino acid backbone provides functional groups that can participate in various chemical reactions, such as peptide bond formation and coordination with metal ions. These properties make 3-(1H-Pyrazol-1-yl)alanine a versatile building block in synthetic chemistry.
Synthesis Methods
The synthesis of 3-(1H-Pyrazol-1-yl)alanine has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of alanine or its derivatives with a suitable pyrazole precursor. For example, a typical synthesis might involve the condensation of alanine with 1H-pyrazole in the presence of a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
An alternative approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods can offer higher yields and better control over regioselectivity, making them particularly useful for large-scale synthesis. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes for 3-(1H-Pyrazol-1-yl)alanine, which minimize waste and reduce energy consumption.
Biological Activity and Applications
The biological activity of 3-(1H-Pyrazol-1-yl)alanine has been a subject of extensive research due to its potential as a bioactive molecule. Studies have shown that this compound can exhibit various biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(1H-Pyrazol-1-yl)alanine can inhibit the activity of certain enzymes involved in inflammatory pathways.
In addition to its direct biological effects, 3-(1H-Pyrazol-1-yl)alanine can be used as a building block for more complex bioactive molecules. For example, it can be incorporated into peptides or proteins to modulate their biological activity or stability. This makes it a valuable tool in drug discovery and development, particularly in the design of peptidomimetics that mimic natural peptides but have improved pharmacological properties.
Potential Applications in Materials Science
Beyond its biological applications, 3-(1H-Pyrazol-1-yl)alanine has also shown promise in materials science. The unique combination of functional groups in this molecule allows it to form supramolecular structures through non-covalent interactions such as hydrogen bonding and π-stacking. These supramolecular assemblies can be used to create novel materials with tailored properties.
For example, researchers have used 3-(1H-Pyrazol-1-yl)alanine-based supramolecular structures to develop self-healing materials that can repair themselves when damaged. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices. Additionally, the ability to fine-tune the properties of these materials by modifying the structure of 3-(1H-Pyrazol-1-yl)alanine opens up new possibilities for creating advanced functional materials.
Clinical Trials and Future Prospects
The potential therapeutic applications of 3-(1H-Pyrazol-1-yl)alanine-based compounds are currently being explored through clinical trials. Early-stage trials have shown promising results in treating conditions such as chronic inflammation and certain types of cancer. However, further research is needed to fully understand the safety and efficacy profiles of these compounds.
In parallel with clinical studies, ongoing research aims to optimize the synthesis methods for large-scale production and improve the pharmacological properties of these compounds. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate this process by identifying new derivatives with enhanced biological activity.
Conclusion
3-(1H-Pyrazol-1-yl)alanine (CAS No. 2734-48-7) is a versatile compound with a unique chemical structure that offers a wide range of potential applications in medicinal chemistry, biochemistry, and materials science. Its ability to form hydrogen bonds and participate in various chemical reactions makes it an attractive building block for designing bioactive molecules and advanced materials. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in future scientific developments.
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